REACTION_CXSMILES
|
[CH2:1]([C:3]1[O:7][C:6]([CH2:8][CH2:9][NH:10]C(=O)OCC2C=CC=CC=2)=[N:5][CH:4]=1)[CH3:2]>CO.[Pd]>[CH2:1]([C:3]1[O:7][C:6]([CH2:8][CH2:9][NH2:10])=[N:5][CH:4]=1)[CH3:2]
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Name
|
|
Quantity
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2.86 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CN=C(O1)CCNC(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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0.91 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated down
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |